molecular formula C17H19NO2 B2913544 5-Acetyl-2-(4-(t-butylphenoxy) pyridine CAS No. 1546175-36-3

5-Acetyl-2-(4-(t-butylphenoxy) pyridine

Cat. No. B2913544
CAS RN: 1546175-36-3
M. Wt: 269.344
InChI Key: AGGUGNWMXOZGCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Acetyl-2-(4-(t-butylphenoxy) pyridine is a chemical compound with the molecular formula C17H19NO2 and a molecular weight of 269.34 . It is also known by the common name Ethanone .


Molecular Structure Analysis

The molecular structure of 5-Acetyl-2-(4-(t-butylphenoxy) pyridine consists of a pyridine ring with an acetyl group at the 2-position and a t-butylphenoxy group at the 4-position .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Acetyl-2-(4-(t-butylphenoxy) pyridine are not available, it’s important to note that pyridine derivatives generally participate in a variety of chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions .


Physical And Chemical Properties Analysis

The density of 5-Acetyl-2-(4-(t-butylphenoxy) pyridine is predicted to be 1.071±0.06 g/cm3 and its boiling point is predicted to be 401.8±35.0 °C .

Scientific Research Applications

  • Synthesis and Application in Forensic Science : A study detailed the synthesis and identification of metabolites for a new designer drug, which underscores the importance of chemical synthesis techniques in understanding and detecting drug metabolism within the human body, relevant for forensic applications (Ishii et al., 2020).

  • Antimicrobial Activity of Pyridine Derivatives : Research on pyridothienopyrimidines and pyridothienotriazines demonstrated the antimicrobial properties of certain pyridine derivatives, indicating potential applications in developing new antimicrobial agents (Abdel-rahman et al., 2002).

  • Antimicrobial and Anticancer Agents : A study on pyrano[2,3-d]pyrimidine derivatives showcased their synthesis and application as antimicrobial and anticancer agents, illustrating the broad therapeutic potential of pyridine-containing compounds (Abd El-Sattar et al., 2021).

  • Corrosion Inhibition : Pyrazoline derivatives were explored for their role in corrosion inhibition of mild steel in hydrochloric acid solution, demonstrating the application of pyridine derivatives in industrial material preservation (Lgaz et al., 2020).

  • Acetylation Techniques : A method involving acetic anhydride–pyridine over basic alumina under microwave irradiation for the acetylation of various groups highlights innovative approaches in chemical synthesis that could be applicable to modifying compounds like "5-Acetyl-2-(4-(t-butylphenoxy) pyridine)" for specific research purposes (Paul et al., 2002).

properties

IUPAC Name

1-[6-(4-tert-butylphenoxy)pyridin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-12(19)13-5-10-16(18-11-13)20-15-8-6-14(7-9-15)17(2,3)4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGGUGNWMXOZGCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(C=C1)OC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Acetyl-2-(4-(t-butylphenoxy) pyridine

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